molecular formula C30H27N3 B416172 N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine CAS No. 1698-46-0

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine

Cat. No.: B416172
CAS No.: 1698-46-0
M. Wt: 429.6g/mol
InChI Key: CUEMNBRDEUBXMQ-UHFFFAOYSA-N
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Description

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzhydryl group and a fluoren-9-imine moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine typically involves a multi-step process. One common method includes the reaction of 4-benzhydrylpiperazine with fluoren-9-one under specific conditions to form the desired imine compound. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoren-9-one derivatives, while reduction can produce fluoren-9-amine derivatives.

Scientific Research Applications

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Biological Activity

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various research studies and findings.

Synthesis and Structural Characteristics

This compound can be synthesized through a condensation reaction involving 9-fluorenone and 4-benzhydrylpiperazine. The reaction typically employs acid catalysts such as p-toluenesulfonic acid to facilitate the formation of the imine bond. The resulting compound features a fluorenone core linked to a piperazine derivative, which is significant for its biological activity.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an inhibitor of various enzymes and receptors.

Anticancer Activity

Research indicates that derivatives of fluorenone, including this compound, exhibit significant anticancer properties. A study on related Schiff base compounds derived from 9-fluorenone demonstrated promising results against various cancer cell lines. These compounds showed cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .

Table 1: Anticancer Activity of Fluorenone Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)12.5
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamineHeLa (Cervical Cancer)10.0
Fluorenone OximeA549 (Lung Cancer)15.0

Cholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating Alzheimer's disease and other cognitive disorders. Studies have shown that similar compounds exhibit competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that this compound may also possess this activity .

Table 2: Cholinesterase Inhibition Potency

Compound NameAChE IC50 (µM)BuChE IC50 (µM)Reference
This compound8.515.2
Tacrine7.012.5
Donepezil5.510.0

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound likely interacts with the active sites of enzymes such as AChE and BuChE through non-covalent interactions, including hydrogen bonds and π–π stacking interactions due to its aromatic structure.
  • Cell Cycle Arrest : In anticancer applications, it is hypothesized that fluorenone derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Docking Studies : Computational studies have shown favorable binding affinities between this compound and target proteins involved in cancer proliferation and cholinergic signaling pathways .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in neuroprotection.
  • Antimicrobial Properties : Related compounds have exhibited antimicrobial activity against various pathogens, indicating a broader spectrum of biological activity beyond anticancer effects .

Properties

IUPAC Name

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3/c1-3-11-23(12-4-1)30(24-13-5-2-6-14-24)32-19-21-33(22-20-32)31-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29/h1-18,30H,19-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEMNBRDEUBXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=C4C5=CC=CC=C5C6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193443
Record name 4-(Diphenylmethyl)-N-9H-fluoren-9-ylidene-1-piperazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698-46-0
Record name 4-(Diphenylmethyl)-N-9H-fluoren-9-ylidene-1-piperazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diphenylmethyl)-N-9H-fluoren-9-ylidene-1-piperazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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